
Ethenyl cyclopentaneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl cyclopentaneacetate is an organic compound characterized by the presence of an ethenyl group attached to a cyclopentane ring and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl cyclopentaneacetate typically involves the reaction of cyclopentaneacetic acid with vinyl acetate in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include palladium-based catalysts, which facilitate the coupling of the vinyl group with the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of high-pressure reactors and advanced separation techniques, such as distillation and chromatography, ensures the efficient production of the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl cyclopentaneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentaneacetate derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in the formation of cyclopentaneethylacetate.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and ammonia (NH₃) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclopentaneacetate derivatives, each with distinct functional groups that can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Ethenyl cyclopentaneacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: this compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of ethenyl cyclopentaneacetate involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Vinyl acetate: Shares the ethenyl group but lacks the cyclopentane ring.
Cyclopentaneacetic acid: Contains the cyclopentane ring and acetate group but lacks the ethenyl group.
Ethyl cyclopentaneacetate: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
Ethenyl cyclopentaneacetate is unique due to the combination of the ethenyl group, cyclopentane ring, and acetate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
45955-66-6 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
ethenyl 2-cyclopentylacetate |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)7-8-5-3-4-6-8/h2,8H,1,3-7H2 |
Clave InChI |
JADFTRFJCCGPGH-UHFFFAOYSA-N |
SMILES canónico |
C=COC(=O)CC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


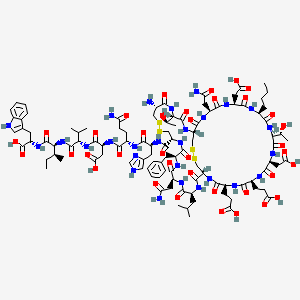
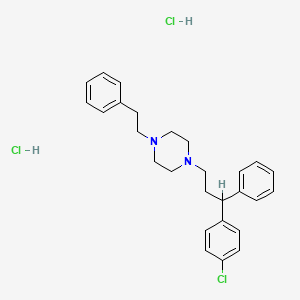

![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
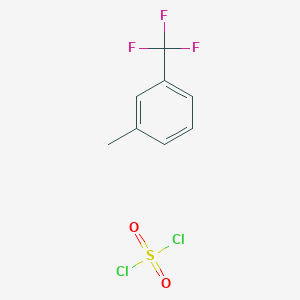
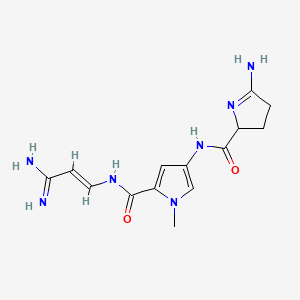
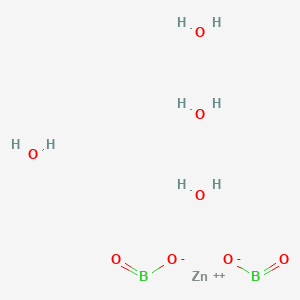
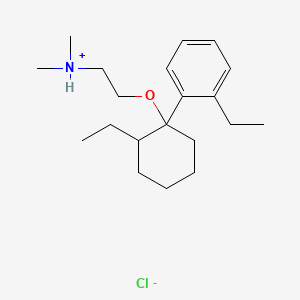



![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)

